molecular formula C10H15N3O8 B104258 Convicine CAS No. 19286-37-4

Convicine

Cat. No. B104258
CAS RN: 19286-37-4
M. Wt: 305.24 g/mol
InChI Key: JJWYIMQKLTVAGZ-SYCVNHKBSA-N
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Description

Convicine is a pyrimidine glucoside found in faba beans (Vicia faba L.) . It is one of the compounds implicated in favism, a genetic disease that causes hemolytic anemia in individuals lacking glucose-6-phosphate-dehydrogenase (G6PD) in their erythrocytes . The faba bean seeds also contain a number of anti-nutritional compounds (ANCs) which negatively affect their digestibility .


Synthesis Analysis

The VC1 gene plays a central role in the biosynthesis of convicine . The gene has GTP cyclohydrolase II activity and the purine GTP is a precursor of both vicine and convicine . All faba bean varieties with a low vicine-convicine content descended from a single accession found in a genebank. It had two nucleotides inserted within the VC1 gene. This insertion disrupts VC1 function and is the only known genetic source of low vicine and convicine content .


Molecular Structure Analysis

The molecular formula of convicine is C10H15N3O8 . Its average mass is 305.241 Da and its mono-isotopic mass is 305.085907 Da .


Chemical Reactions Analysis

Convicine may be removed from faba bean by hydrolysis to the corresponding aglycones, divicine and isouramil . For total elimination of their toxicity, further degradation of the aglycones should be shown . The effect of acidity on the stability of convicine was investigated and it was found that acidity itself did not cause losses under the conditions studied, apart from that of convicine at low pH .

Scientific Research Applications

Absorption and Excretion Patterns

Convicine, along with vicine, when administered orally to rats, showed minimal absorption and was primarily excreted via the kidneys and feces. Neither vicine nor convicine was detected in the blood, liver, kidney, or muscle tissues, indicating limited absorption in rats. These compounds were not hydrolyzed by rat tissues but were rapidly hydrolyzed in the large intestine and caecum, suggesting that the majority of dietary vicine and convicine undergo degradation in these regions (Hegazy & Marquardt, 1984).

Analysis and Quantification Techniques

Efficient analytical methods have been developed for analyzing convicine content in faba beans. These include high-performance liquid chromatography (HPLC) techniques optimized for different solubilities and stabilities of vicine and convicine. The chosen method involves extraction with perchloric acid, separation with a C18 column, and UV detection. This method's accuracy has been confirmed using spectral data and biochemical assays, paving the way for the exploitation of diverse germplasm in regions where faba beans are a significant nutrition source (Khamassi et al., 2013) (Pulkkinen et al., 2015).

Stability and Detoxification

Research has shown that the aglycones of vicine and convicine, divicine, and isouramil, are unstable and degrade rapidly under certain conditions. This knowledge is crucial for monitoring detoxification processes in faba beans. In faba bean suspensions and sourdoughs, it has been found that vicine and convicine can be hydrolyzed to divicine and isouramil. However, for total elimination of their toxicity, further degradation of these aglycones is necessary. The stability of these compounds under different conditions such as pH and temperature has been studied extensively, providing insights into their detoxification and potential use in food products (Pulkkinen et al., 2016) (Pulkkinen et al., 2019).

Safety And Hazards

Convicine is one of the compounds implicated in favism, a genetic disease that causes hemolytic anemia in individuals lacking glucose-6-phosphate-dehydrogenase (G6PD) in their erythrocytes . The safety data sheet of convicine suggests that it is not a hazardous substance or mixture .

Future Directions

The identification of the VC1 gene and the specific mutation within this gene that causes the reduction in synthesis of convicine paves the way for the development of faba bean cultivars that are free of these anti-nutrients . This research sets the stage for a thorough description of the vicine and convicine biosynthesis pathways, as well as the breeding, manufacture, and future use of faba beans .

properties

IUPAC Name

6-amino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O8/c11-7-6(8(18)13-10(19)12-7)21-9-5(17)4(16)3(15)2(1-14)20-9/h2-5,9,14-17H,1H2,(H4,11,12,13,18,19)/t2-,3-,4+,5-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWYIMQKLTVAGZ-SYCVNHKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940958
Record name 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Convicine

CAS RN

19286-37-4
Record name Convicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19286-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Convicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019286374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONVICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O6R2591X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,100
Citations
H Khazaei, RW Purves, J Hughes, W Link… - Trends in Food Science …, 2019 - Elsevier
Background Faba bean (Vicia faba L.) seeds are an excellent source of plant-based protein. In spite of the vast nutritional and environmental benefits provided by faba bean cultivation, …
Number of citations: 90 www.sciencedirect.com
RR Marquardt - Recent Advances of Research in Anti-nutritional …, 1989 - library.wur.nl
Faba beans (Vicia _ for man and animals observation indicates significant amounts known to be present, maximum efficiency production. Antinutritive include condensed tannins, …
Number of citations: 104 library.wur.nl
M Vilariño, JP Métayer, K Crépon, G Duc - Animal Feed Science and …, 2009 - Elsevier
… The vicine and convicine contained in the seeds reduce egg … Tannins are located in seed hulls whereas vicine and convicine (… and low in vicine and convicine content in diets for poultry. …
Number of citations: 119 www.sciencedirect.com
CG Rizzello, I Losito, L Facchini, K Katina… - Scientific reports, 2016 - nature.com
… vicine and convicine are precursors … convicine has been targeted in several studies but little is known about their degradation. In this study, the hydrolysis kinetics of vicine and convicine …
Number of citations: 107 www.nature.com
C Burbano, C Cuadrado, M Muzquiz… - Plant foods for human …, 1995 - Springer
… higher levels of vicine and convicine than mature seeds [… convicine and L-DOPA in the pod, cotyledon and seed coat during pod development and the distribution of vicine and convicine …
Number of citations: 81 link.springer.com
P Desroches, E El Shazly, N Mandon, G Duc… - Journal of Stored …, 1995 - Elsevier
… Variations in the convicine content had a more limited … and convicine contents and the bruchid species. This activity was low when larvae developed in seeds rich in vicine and convicine…
Number of citations: 77 www.sciencedirect.com
C Goyoaga, C Burbano, C Cuadrado, A Varela… - … Food Research and …, 2008 - Springer
This work examined the content and distribution of the pyrimidine glucosides vicine and convicine, and the nonproteic amino acid l-DOPA in cotyledons and embryo axes along the …
Number of citations: 76 link.springer.com
M Pulkkinen, M Gautam, AM Lampi, V Ollilainen… - Food Research …, 2015 - Elsevier
… for vicine and convicine were 1.53 and … convicine in the absence of a convicine standard and vice versa. Among 10 cultivars grown in the same year and location, vicine and convicine …
Number of citations: 46 www.sciencedirect.com
K Khamassi, FB Jeddi, D Hobbs, J Irigoyen… - Plant Genetic …, 2013 - cambridge.org
… in developing low vicine and convicine faba bean germplasm. In … convicine, capable of distinguishing between faba beans that are either high (wild type) or low in vicine and convicine. …
Number of citations: 55 www.cambridge.org
A Cardador‐Martínez, K Maya‐Ocaña… - Journal of Food …, 2012 - Wiley Online Library
… glycosides (vicine + convicine), percentage of vicine and convicine with respect to the total content and percentage of decrease in the content of vicine and convicine. Because the …
Number of citations: 64 onlinelibrary.wiley.com

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